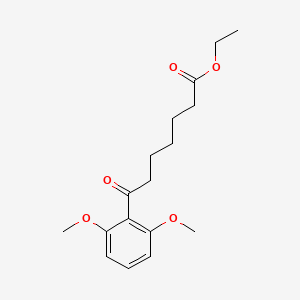

Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multi-step processes. For example, the synthesis of Ethyl 7-chloro-2-oxoheptylate, a related ester, is achieved through a four-step process starting from ethyl 2,2-diethoxyacetate and involves cyclization, alkylation, and oxidation steps . Similarly, the synthesis of ethyl or methyl 7-oxoheptanoate from cycloheptanone involves oxidation and protection steps . These methods could potentially be adapted for the synthesis of Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate by incorporating the appropriate dimethoxyphenyl moiety at the relevant stage of the synthesis.

Molecular Structure Analysis

While the molecular structure of Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate is not directly analyzed in the papers, the structure can be inferred to contain an ester functional group, a ketone at the 7-position, and a dimethoxyphenyl group. The presence of these functional groups would influence the compound's reactivity and interaction with other molecules. The use of chiral amines as auxiliaries in synthesis suggests that the stereochemistry of such compounds is also an important consideration .

Chemical Reactions Analysis

The papers do not provide specific reactions for Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate, but they do describe reactions of structurally related compounds. For instance, the alkylation of aldimines with alkylmetals in the presence of a chiral auxiliary is discussed , and the oxidation of alcohols to ketones or esters is mentioned . These reactions are relevant to the functional groups present in Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate and could be used to predict its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate can be hypothesized based on the properties of similar compounds. The presence of an ester group typically confers volatility and solubility in organic solvents, while the ketone group could be involved in reactions such as nucleophilic addition. The dimethoxyphenyl group would contribute to the compound's aromatic character and could affect its electronic properties. The papers do not provide specific data on the physical properties of Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate, but the synthesis and reactions of related compounds suggest that it would have similar properties to other aromatic esters and ketones .

科学的研究の応用

Biodegradation and Fate in Soil and Groundwater

Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate is subject to biodegradation processes in soil and groundwater environments. Microorganisms capable of degrading this compound have been identified, facilitating its breakdown aerobically as a carbon and energy source or via cometabolism using alkanes as growth substrates. The presence of co-contaminants in the environment may either hinder or enhance its biodegradation, influencing its fate and transport in soil and groundwater systems (Thornton et al., 2020).

Microbial Catabolism of Aryloxyphenoxy-propionate Herbicides

This compound is associated with the microbial catabolism of aryloxyphenoxy-propionate herbicides, which are widely used in agriculture. The environmental toxicity of these herbicides necessitates understanding their biodegradation pathways. Microorganisms capable of catabolizing these compounds are of interest due to their potential in mitigating environmental contamination. The metabolic pathways and enzymes involved in the breakdown of these herbicides have been the subject of recent scientific research, shedding light on potential bioremediation strategies (Zhou et al., 2018).

Antioxidant Capacity and Reaction Pathways

Research has also delved into the antioxidant capacity of related compounds, investigating the reaction pathways involved. Understanding these mechanisms is crucial for applications in fields such as food preservation and pharmaceuticals, where antioxidant properties are highly valued. The specificity and relevance of oxidation products are areas of ongoing research, contributing to the comprehensive understanding of antioxidant behavior and its practical applications (Ilyasov et al., 2020).

特性

IUPAC Name |

ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O5/c1-4-22-16(19)12-7-5-6-9-13(18)17-14(20-2)10-8-11-15(17)21-3/h8,10-11H,4-7,9,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOSUTUSRKXYMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=C(C=CC=C1OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623345 |

Source

|

| Record name | Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate | |

CAS RN |

898758-50-4 |

Source

|

| Record name | Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[isochroman-1,4'-piperidin]-3-one](/img/structure/B1322602.png)

![1H-Pyrrolo[2,3-c]pyridine-3-ethanamine](/img/structure/B1322616.png)